molecular formula C15H11NO B6367274 5-(Naphthalen-2-yl)pyridin-3-ol CAS No. 150145-22-5

5-(Naphthalen-2-yl)pyridin-3-ol

Cat. No.: B6367274
CAS No.: 150145-22-5
M. Wt: 221.25 g/mol
InChI Key: FOXOPBOTUCTZLL-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)pyridin-3-ol: is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyl group at the third position and a naphthalene moiety at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-yl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the coupling of 2-naphthol with 3-bromopyridine under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the bromine-substituted pyridine ring.

Reaction Conditions:

    Reagents: 2-naphthol, 3-bromopyridine, base (e.g., potassium carbonate)

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-120°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-2-yl)pyridin-3-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of 5-(Naphthalen-2-yl)pyridin-3-one.

    Reduction: Formation of 5-(Naphthalen-2-yl)pyridin-3-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Naphthalen-2-yl)pyridin-3-ol: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its aromatic structure.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-yl)pyridin-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl group and the aromatic rings play a crucial role in these interactions, facilitating hydrogen bonding and π-π stacking with the target molecules.

Comparison with Similar Compounds

  • 5-(Naphthalen-2-yl)pyridin-2-ol
  • 5-(Naphthalen-2-yl)pyridin-4-ol
  • 5-(Phenyl)pyridin-3-ol

Comparison:

  • 5-(Naphthalen-2-yl)pyridin-3-ol is unique due to the position of the hydroxyl group and the naphthalene moiety, which influence its chemical reactivity and biological activity.
  • Compared to 5-(Phenyl)pyridin-3-ol , the naphthalene moiety in This compound provides additional π-π interactions, enhancing its binding affinity in biological systems.
  • The position of the hydroxyl group in This compound compared to its isomers (2-ol and 4-ol) affects its electronic properties and reactivity in chemical reactions.

Properties

IUPAC Name

5-naphthalen-2-ylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-8-14(9-16-10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXOPBOTUCTZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CN=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682869
Record name 5-(Naphthalen-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150145-22-5
Record name 5-(Naphthalen-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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